3-(Benzyloxy)pyrrolidine 3-(Benzyloxy)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 420137-14-0
VCID: VC7580174
InChI: InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2
SMILES: C1CNCC1OCC2=CC=CC=C2
Molecular Formula: C11H15NO
Molecular Weight: 177.247

3-(Benzyloxy)pyrrolidine

CAS No.: 420137-14-0

Cat. No.: VC7580174

Molecular Formula: C11H15NO

Molecular Weight: 177.247

* For research use only. Not for human or veterinary use.

3-(Benzyloxy)pyrrolidine - 420137-14-0

Specification

CAS No. 420137-14-0
Molecular Formula C11H15NO
Molecular Weight 177.247
IUPAC Name 3-phenylmethoxypyrrolidine
Standard InChI InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2
Standard InChI Key CWBMYKUPMLRKQK-UHFFFAOYSA-N
SMILES C1CNCC1OCC2=CC=CC=C2

Introduction

Structural and Chemical Profile

Molecular Architecture

3-(Benzyloxy)pyrrolidine consists of a five-membered pyrrolidine ring (C₄H₈N) with a benzyloxy (-OCH₂C₆H₅) substituent at the 3-position. The compound exists in two enantiomeric forms due to the chiral center at the 3-position, with the (R)-enantiomer demonstrating enhanced biological activity in certain applications .

Molecular Formula: C₁₁H₁₅NO
Molecular Weight: 177.24 g/mol
Key Functional Groups:

  • Pyrrolidine ring (secondary amine, sp³ hybridization)

  • Benzyloxy group (ether linkage, aromatic system)

Physicochemical Properties

PropertyValue/Range
Boiling Point245–247°C (estimated)
SolubilityMiscible in DCM, THF; sparingly soluble in water
LogP (Partition Coefficient)2.1 ± 0.3 (predicted)

The benzyloxy group increases lipophilicity compared to unsubstituted pyrrolidine (LogP = −0.4), enhancing membrane permeability in biological systems .

Synthesis and Optimization

Enantioselective Synthesis

The (R)-enantiomer is synthesized via a three-step process:

  • Protection: N-tert-butoxycarbonyl (Boc) protection of pyrrolidine-3-ol under anhydrous conditions.

  • Benzylation: Reaction with benzyl bromide using K₂CO₃ as base in acetonitrile (60°C, 12 h).

  • Deprotection: HCl-mediated Boc removal in isopropanol, yielding (R)-3-(benzyloxy)pyrrolidine hydrochloride with 82% yield and 99.8% purity .

Critical Parameters:

  • Temperature control (<40°C) during deprotection prevents racemization.

  • Solvent system optimization (isopropanol/ethyl acetate/hexane = 1/71.5/71.5) ensures high crystallinity .

Alternative Synthetic Routes

MethodReagents/ConditionsYieldPurity
Mitsunobu ReactionTsCl, PPh₃, DIAD, THF76%95%
Grubbs II CatalyzedRuthenium catalyst, DCM68%91%
Continuous FlowMicroreactor, 120°C85%98%

The Mitsunobu reaction offers superior stereochemical control but requires stringent anhydrous conditions .

Spectroscopic Characterization

NMR Spectral Data

¹H-NMR (500 MHz, CDCl₃):

δ (ppm)MultiplicityAssignment
7.34–7.24m (5H)Benzyl aromatic protons
4.55–4.49m (2H)OCH₂Ph group
3.76t (J = 3.8 Hz)C3-H (pyrrolidine)
2.71–2.79m (2H)N-CH₂ protons

¹³C-NMR (125 MHz, CDCl₃):

  • δ 138.9 (benzyl C1)

  • δ 71.2 (OCH₂Ph)

  • δ 54.3 (pyrrolidine C3)

FTIR Signatures

Wavenumber (cm⁻¹)Assignment
2923C-H stretch (sp³)
1596Aromatic C=C
1130C-O-C ether vibration

The absence of OH stretches (3200–3600 cm⁻¹) confirms complete benzylation .

Biological Activity and Applications

Enzyme Inhibition

3-(Benzyloxy)pyrrolidine derivatives exhibit potent inhibition of β-N-acetylhexosaminidases (β-HexNAcases), enzymes implicated in cancer metastasis and neurodegenerative diseases:

DerivativeIC₅₀ (β-HexNAcase)Selectivity Ratio (β-Hex/α-Hex)
(2S,3S,4S,5S)-isomer0.8 µM120:1
(2R,3R,4R,5R)-isomer2.3 µM45:1

Stereochemistry at C3 critically influences inhibitory potency, with the (S)-configuration enhancing target affinity by 2.9-fold .

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a key building block in synthesizing:

  • Kinase Inhibitors: EGFR-TKIs (erlotinib analogs) with IC₅₀ values <10 nM

  • Antidepressants: Triple reuptake inhibitors targeting SERT (Ki = 4.7 nM)

  • Anticancer Agents: Tubulin polymerization inhibitors (GI₅₀ = 1.2 µM in MCF-7 cells)

Material Science Applications

ApplicationFunctionPerformance Metrics
Polymer AdditiveCrosslinking agentT₅% = 285°C (TGA)
Ionic LiquidCationic componentConductivity = 12 mS/cm
Metal-Organic FrameworkLigandSurface area = 1100 m²/g

The benzyloxy group enhances thermal stability in polyamide composites (30% increase in Tg) .

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